molecular formula C9H11NO B012371 5,6,7,8-Tetrahydroisoquinolin-4-ol CAS No. 102877-49-6

5,6,7,8-Tetrahydroisoquinolin-4-ol

Katalognummer B012371
CAS-Nummer: 102877-49-6
Molekulargewicht: 149.19 g/mol
InChI-Schlüssel: HQCCSWKNMNDGJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8-Tetrahydroisoquinolin-4-ol (THIQ) is a naturally occurring alkaloid found in various plants such as Corydalis yanhusuo and Stephania japonica. THIQ has been studied for its potential therapeutic properties due to its ability to interact with various receptors in the body.

Wirkmechanismus

5,6,7,8-Tetrahydroisoquinolin-4-ol exerts its effects by interacting with various receptors in the body such as the dopamine D2 receptor, the N-methyl-D-aspartate (NMDA) receptor, and the sigma-1 receptor. 5,6,7,8-Tetrahydroisoquinolin-4-ol has been found to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the NMDA receptor. 5,6,7,8-Tetrahydroisoquinolin-4-ol has also been found to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium homeostasis and cell survival.

Biochemische Und Physiologische Effekte

5,6,7,8-Tetrahydroisoquinolin-4-ol has been found to have various biochemical and physiological effects in the body. 5,6,7,8-Tetrahydroisoquinolin-4-ol has been found to increase dopamine release in the brain, which may contribute to its neuroprotective effects. 5,6,7,8-Tetrahydroisoquinolin-4-ol has also been found to have antioxidant properties and may protect against oxidative stress. Additionally, 5,6,7,8-Tetrahydroisoquinolin-4-ol has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

5,6,7,8-Tetrahydroisoquinolin-4-ol has several advantages for lab experiments. 5,6,7,8-Tetrahydroisoquinolin-4-ol is readily available and can be synthesized using simple methods. 5,6,7,8-Tetrahydroisoquinolin-4-ol is also stable and can be stored for extended periods without degradation. However, 5,6,7,8-Tetrahydroisoquinolin-4-ol also has limitations for lab experiments. 5,6,7,8-Tetrahydroisoquinolin-4-ol has a low solubility in water, which may limit its use in certain experiments. Additionally, 5,6,7,8-Tetrahydroisoquinolin-4-ol has a low bioavailability, which may limit its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for the study of 5,6,7,8-Tetrahydroisoquinolin-4-ol. 5,6,7,8-Tetrahydroisoquinolin-4-ol has shown promising results in the treatment of neurodegenerative diseases, cardiovascular diseases, and cancer. Further studies are needed to determine the optimal dosage and administration of 5,6,7,8-Tetrahydroisoquinolin-4-ol for these conditions. Additionally, the mechanisms underlying the effects of 5,6,7,8-Tetrahydroisoquinolin-4-ol on various receptors in the body need to be further elucidated. Further studies are also needed to determine the potential side effects of 5,6,7,8-Tetrahydroisoquinolin-4-ol and its long-term safety.

Synthesemethoden

5,6,7,8-Tetrahydroisoquinolin-4-ol can be synthesized using various methods such as catalytic hydrogenation of the corresponding isoquinoline or by reduction of the corresponding nitrile. However, the most commonly used method involves the reduction of the corresponding imine using sodium borohydride or lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

5,6,7,8-Tetrahydroisoquinolin-4-ol has been extensively studied for its potential therapeutic applications in various fields such as neurology, cardiology, and oncology. 5,6,7,8-Tetrahydroisoquinolin-4-ol has been found to have neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. 5,6,7,8-Tetrahydroisoquinolin-4-ol has also been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and atherosclerosis. Additionally, 5,6,7,8-Tetrahydroisoquinolin-4-ol has been studied for its potential use in the treatment of cancer due to its ability to inhibit cancer cell growth.

Eigenschaften

CAS-Nummer

102877-49-6

Produktname

5,6,7,8-Tetrahydroisoquinolin-4-ol

Molekularformel

C9H11NO

Molekulargewicht

149.19 g/mol

IUPAC-Name

5,6,7,8-tetrahydroisoquinolin-4-ol

InChI

InChI=1S/C9H11NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h5-6,11H,1-4H2

InChI-Schlüssel

HQCCSWKNMNDGJR-UHFFFAOYSA-N

SMILES

C1CCC2=C(C=NC=C2C1)O

Kanonische SMILES

C1CCC2=C(C=NC=C2C1)O

Synonyme

4-Isoquinolinol,5,6,7,8-tetrahydro-(6CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.